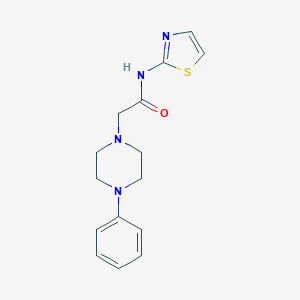![molecular formula C14H20N2 B511855 [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine CAS No. 931991-16-1](/img/structure/B511855.png)
[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enamine Chemistry and Synthesis
Research on enamine chemistry has demonstrated the transformation of cyclohexanone derivatives into enaminones through acylation and condensation reactions. These compounds undergo reduction to afford various aldehydes, alcohols, and amines, showcasing the utility of enamines in the synthesis of complex organic molecules (Carlsson & Lawesson, 1982).
Catalysis in Hydroxylation of Alkanes
Diiron(III) complexes with tridentate 3N ligands have been studied for their catalytic efficiency in the hydroxylation of alkanes. These complexes, incorporating pyridyl groups similar to "[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine", show promise as functional models for methane monooxygenases, offering insights into selective alkane oxidation processes (Sankaralingam & Palaniandavar, 2014).
Bioinspired Oxidation Catalysts
Vanadyl complexes with imidazole-rich ligands demonstrate capability in using hydrogen peroxide for oxidizing bromide and catalyzing the oxidation of hydrocarbons. This research highlights the potential of such complexes in mimicking enzymatic processes and contributing to green chemistry (Fernandez et al., 2009).
Synthesis of Heterocycles
A variety of heterocyclic compounds, such as imidazo[1,2-a]pyridines and thieno[2,3-b]pyridines, have been synthesized through condensation reactions involving amines and aldehydes. These syntheses demonstrate the role of amines similar to "this compound" in constructing complex heterocyclic frameworks (Ghorbani‐Vaghei & Amiri, 2014).
Polymerization Catalysts
Complexes of pyrazolyl compounds with zinc(II) have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study underscores the versatility of nitrogen-containing ligands in polymerization processes, potentially paving the way for sustainable polymer production (Matiwane, Obuah, & Darkwa, 2020).
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h4-5,7,9,11,16H,1-3,6,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKAYQGAMZNKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-(2-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B511775.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511776.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511779.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511791.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511792.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B511795.png)
![2-methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511798.png)
![2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511799.png)

![2-[4-(Oxolan-2-ylmethyl)-5-(2-thienyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B511802.png)


![2-[[5-(2-Chlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B511827.png)
![1-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methylurea](/img/structure/B511828.png)
